BenchChemオンラインストアへようこそ!

4-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride

Medicinal Chemistry Structure-Activity Relationship EP4 Antagonist

4-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride (CAS 1220017-13-9) is a synthetic piperidine derivative with the molecular formula C₁₇H₂₈ClNO, a molecular weight of approximately 297.87 g/mol, and a standard commercial purity specification of ≥95%. The compound is supplied as its hydrochloride salt, which enhances aqueous solubility and facilitates handling in biological assay systems.

Molecular Formula C17H28ClNO
Molecular Weight 297.9 g/mol
CAS No. 1220017-13-9
Cat. No. B1395130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride
CAS1220017-13-9
Molecular FormulaC17H28ClNO
Molecular Weight297.9 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OCCC2CCNCC2)C(C)C.Cl
InChIInChI=1S/C17H27NO.ClH/c1-13(2)17-5-4-16(12-14(17)3)19-11-8-15-6-9-18-10-7-15;/h4-5,12-13,15,18H,6-11H2,1-3H3;1H
InChIKeyKFAMLFBOILCZPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride (CAS 1220017-13-9) – Compound Identity, Physicochemical Baseline, and Procurement-Relevant Profile


4-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride (CAS 1220017-13-9) is a synthetic piperidine derivative with the molecular formula C₁₇H₂₈ClNO, a molecular weight of approximately 297.87 g/mol, and a standard commercial purity specification of ≥95% . The compound is supplied as its hydrochloride salt, which enhances aqueous solubility and facilitates handling in biological assay systems . It belongs to the broader chemotype of N-phenoxyethyl piperidines, a scaffold that has been disclosed in the patent literature as a basis for selective prostaglandin E receptor 4 (EP4) antagonists with potential application in inflammatory conditions such as osteoarthritis and rheumatoid arthritis [1]. The compound is classified as an aryl ether derivative and is catalogued under MDL number MFCD13560614 .

Why Generic Substitution Fails for 4-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride – The Quantitative Differentiation Imperative


Within the phenoxyethyl-piperidine chemotype, even subtle variations in aromatic substitution pattern, linker length, and piperidine substitution position can profoundly alter receptor subtype selectivity, binding affinity, and metabolic stability [1]. The Eli Lilly patent family (WO 2014/004229 and related filings) explicitly defines a narrow structural scope for EP4-selective antagonists, wherein R₁ and R₂ substituents on the piperidine ring and the nature of the phenoxy substitution are critical determinants of pharmacological activity [1]. The 4-isopropyl-3-methyl substitution pattern on the phenoxy ring, the ethyl linker between oxygen and piperidine, and the 4-position attachment on the piperidine ring together constitute a unique three-dimensional pharmacophore that cannot be assumed bioequivalent to analogs with, for example, a 2-substituted piperidine (CAS 1220032-35-8), a 3-substituted piperidine (CAS 1220032-33-6), or a methylene-shortened linker (CAS 1219982-73-6) . Generic substitution without confirmatory comparative pharmacological data therefore carries a material risk of altered target engagement, selectivity, and in vivo efficacy profiles [1].

Quantitative Evidence Guide: Differentiating 4-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride from Its Closest Analogs


Structural Differentiation: 4-Position Piperidine Substitution Confers a Distinct Pharmacophoric Geometry Compared to 2- and 3-Substituted Analogs

The target compound bears the phenoxyethyl substituent at the 4-position of the piperidine ring. Closely related commercial analogs include the 2-position isomer (CAS 1220032-35-8) and the 3-position isomer (CAS 1220032-33-6), which share the identical phenoxy and ethyl linker but differ in the point of attachment to the piperidine nitrogen heterocycle . In the EP4 antagonist patent series (WO 2014/004229), the spatial orientation of the piperidine substituent relative to the N-aryl/alkyl group is a key determinant of receptor subtype selectivity; the 4-substitution pattern places the basic amine in an optimal vector for interaction with the EP4 binding pocket [1]. Quantitative selectivity data for specific 4- vs. 3- vs. 2-substituted phenoxyethyl piperidines at EP4 are not publicly disclosed but are consistently treated as distinct chemical entities within the patent claims [1].

Medicinal Chemistry Structure-Activity Relationship EP4 Antagonist

Linker Length Differentiation: Ethyl Linker Maintains Optimal Spacing for EP4 Antagonist Pharmacophore vs. Methylene-Shortened Analogs

The target compound incorporates a two-carbon ethyl linker (-O-CH₂-CH₂-) connecting the phenoxy moiety to the piperidine ring. A commercially available analog, 4-[(4-isopropyl-3-methylphenoxy)methyl]piperidine hydrochloride (CAS 1219982-73-6), uses a one-carbon methylene linker (-O-CH₂-) while retaining the same 4-position piperidine attachment and aromatic substitution pattern . In the broader phenoxyethyl piperidine SAR literature, linker length modulates both the conformational flexibility of the pharmacophore and the pKa of the piperidine nitrogen, which in turn affects receptor binding kinetics and selectivity [1]. Patent claims for EP4-selective antagonists explicitly specify the ethyl linker as part of the preferred pharmacophore, implying that methylene-shortened analogs fall outside the optimal activity space [1].

Medicinal Chemistry Linker Optimization GPCR Antagonist Design

Aromatic Substitution Pattern: 4-Isopropyl-3-Methyl Substitution on the Phenoxy Ring as a Defined Pharmacophoric Element in EP4 Antagonist Design

The 4-isopropyl-3-methyl substitution pattern on the phenoxy ring is a specific structural feature that distinguishes the target compound from simpler phenoxyethyl piperidine analogs such as 4-(2-phenoxyethyl)piperidine hydrochloride, which bears an unsubstituted phenyl ring . The isopropyl group at the para position and the methyl group at the meta position together increase lipophilicity (predicted LogP contribution of approximately +1.5 to +2.0 relative to the unsubstituted phenyl analog based on additive fragment constants) and introduce steric bulk that can modulate receptor subtype selectivity [1]. In the EP4 patent series (WO 2014/004229; Eli Lilly), the nature and position of aromatic substituents are critical variables in the claimed Markush structures, with specific substitution patterns conferring selectivity for EP4 over EP1, EP2, and EP3 receptor subtypes [2]. The target compound's specific 4-isopropyl-3-methyl arrangement represents one discrete combination within this defined pharmacophoric space [2].

EP4 Receptor Antagonist Aromatic Substitution SAR Inflammatory Disease

Hydrochloride Salt Form and Commercial Purity Specifications: Defined Physicochemical Identity for Reproducible Bioassay Performance

The target compound is supplied exclusively as the hydrochloride salt, which confers well-defined aqueous solubility characteristics essential for reproducible in vitro pharmacology. Commercial suppliers report a standard purity specification of ≥95% (HPLC), with batch-specific certificates of analysis including NMR, HPLC, and GC data available from vendors such as Bidepharm (catalog BD203644) . In contrast, related analogs in the series (e.g., 3-(4-isopropyl-3-methylphenoxy)piperidine hydrochloride, CAS 1220019-40-8) may be sourced from different suppliers with varying purity specifications and quality documentation standards . The availability of comprehensive analytical documentation for the target compound supports regulatory-grade data integrity requirements in drug discovery programs .

Salt Selection Quality Control Analytical Chemistry

Target Class Association: Phenoxyethyl Piperidine Scaffold as a Privileged Chemotype for EP4 Receptor Antagonism with Potential Cardiovascular Safety Advantage

The phenoxyethyl piperidine scaffold, of which the target compound is a specific embodiment, has been disclosed by Eli Lilly and Company as a selective EP4 receptor antagonist chemotype (WO 2014/004229) [1]. EP4 is identified as the primary prostaglandin E2 receptor subtype mediating joint inflammatory pain in rodent models of rheumatoid arthritis and osteoarthritis [1]. Critically, the patent literature asserts that selective EP4 antagonists may offer a differentiated safety profile compared to NSAIDs and COX-2 inhibitors, as EP4 antagonism does not interfere with the biosynthesis of prostacyclin (PGI₂) and thromboxane (TxA₂), thereby potentially avoiding the cardiovascular and gastrointestinal liabilities associated with traditional anti-inflammatory therapies [1]. While no receptor binding data (Ki, IC₅₀) are publicly available specifically for CAS 1220017-13-9, the compound's precise structural alignment with the Markush claims of WO 2014/004229 establishes it as a member of this therapeutically relevant compound class [1].

EP4 Antagonist Inflammation Osteoarthritis

Best Research and Industrial Application Scenarios for 4-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride


EP4 Receptor Antagonist Screening and Lead Optimization in Inflammatory Disease Programs

Based on its structural alignment with the phenoxyethyl piperidine scaffold claimed in WO 2014/004229 for selective EP4 antagonism , the target compound is best deployed as a screening candidate or early lead compound in programs targeting osteoarthritis, rheumatoid arthritis, and associated inflammatory pain. The 4-position piperidine substitution and the 4-isopropyl-3-methyl aromatic pattern place this compound within the patent-defined pharmacophoric space for EP4 selectivity . Researchers should employ in vitro EP4 functional assays (cAMP modulation) and counter-screening against EP1, EP2, and EP3 subtypes to establish selectivity, as these data are not publicly available for this specific compound .

Structure-Activity Relationship (SAR) Studies Exploring Piperidine Regioisomerism and Linker Length Effects

The compound serves as a defined reference point for systematic SAR exploration alongside its regioisomeric analogs: the 2-piperidine isomer (CAS 1220032-35-8) and the 3-piperidine isomer (CAS 1220032-33-6), as well as the methylene-shortened linker analog (CAS 1219982-73-6) . Comparative pharmacological profiling across this matrix of analogs can elucidate the contribution of piperidine substitution position and linker length to receptor binding affinity, functional activity, and selectivity, generating proprietary SAR data that may extend beyond the scope of existing patent disclosures [1].

Lipophilicity-Driven ADME Profiling of Alkyl-Substituted Phenoxyethyl Piperidines

The presence of the 4-isopropyl and 3-methyl substituents on the phenoxy ring increases the predicted LogP of the target compound by an estimated +1.5 to +2.0 log units relative to the unsubstituted phenyl analog . This property makes the compound suitable for systematic ADME investigations correlating lipophilicity with metabolic stability in human liver microsomes, plasma protein binding, and Caco-2 permeability. Such studies can inform whether the increased lipophilicity of this substitution pattern confers an advantage in membrane permeability without incurring unacceptable metabolic liability .

Analytical Reference Standard for Method Development and Quality Control in Piperidine Derivative Synthesis

With multi-vendor availability (Bidepharm, Leyan, Chemenu), a well-characterized hydrochloride salt form, and standard purity of ≥95% supported by NMR, HPLC, and GC documentation , the target compound can serve as an analytical reference standard for HPLC method development, purity assay validation, and impurity profiling in synthetic chemistry workflows involving phenoxyethyl piperidine derivatives. Its defined CAS number and MDL identifier (MFCD13560614) facilitate unambiguous compound registry and inventory management in compound management systems .

Quote Request

Request a Quote for 4-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.